

The Potent and Selective Mps1 Kinase Inhibitor: TC-Mps1-12

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Compound of Interest

Compound Name: TC-Mps1-12

Cat. No.: B611252

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A Technical Guide on its Discovery, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TC-Mps1-12**, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in the chromosomal instability observed in many cancers, making it an attractive target for therapeutic intervention. **TC-Mps1-12** has emerged as a valuable tool for studying Mps1 function and as a potential lead compound for the development of novel anti-cancer agents.

Discovery and Chemical Structure

TC-Mps1-12 was identified through a focused medicinal chemistry effort starting from a diaminopyridine-based scaffold.^[1] This scaffold was selected for its known propensity to bind to the ATP-binding pocket of kinases.

Chemical Structure:

The chemical structure of **TC-Mps1-12** is 4-((4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl)amino)benzamide.

Chemical Properties:

Property	Value
Molecular Formula	C ₁₇ H ₂₀ N ₆ O
Molecular Weight	324.38 g/mol
CAS Number	1206170-62-8

Mechanism of Action: Inducing Mitotic Catastrophe

TC-Mps1-12 exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of Mps1. Mps1 plays a pivotal role in the spindle assembly checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[\[2\]](#)[\[3\]](#)

By inhibiting Mps1, **TC-Mps1-12** disrupts the SAC, leading to a cascade of events that culminate in mitotic catastrophe and apoptosis in cancer cells.[\[4\]](#)[\[5\]](#) The key consequences of Mps1 inhibition by **TC-Mps1-12** include:

- **Chromosome Misalignment and Missegregation:** The inhibitor causes defects in chromosome alignment at the metaphase plate.[\[4\]](#)
- **Override of the Spindle Assembly Checkpoint:** Cancer cells treated with **TC-Mps1-12** are unable to arrest in mitosis in the presence of spindle defects, leading to a premature exit from mitosis.[\[4\]](#)
- **Accumulation of Chromosomal Instability:** The continued cell division in the presence of unresolved chromosome segregation errors leads to a high degree of aneuploidy.[\[4\]](#)
- **Induction of Apoptosis:** The severe chromosomal abnormalities trigger programmed cell death.[\[4\]](#)

Quantitative Biological Activity

TC-Mps1-12 demonstrates potent enzymatic and cellular activity against Mps1 kinase and various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of **TC-Mps1-12**

Assay	Target/Cell Line	IC ₅₀ (nM)
Enzymatic Assay	Mps1 Kinase	6.4
Cellular Autophosphorylation Assay	pMps1	131[6]
Cell Viability Assay	A549 (Lung Carcinoma)	840[6]
HepG2 (Hepatocellular Carcinoma)	>10,000 (at 24h)[4]	
Hep3B (Hepatocellular Carcinoma)	>10,000 (at 24h)[4]	

Table 2: In Vivo Efficacy of **TC-Mps1-12** in A549 Xenograft Model

Dosage (mg/kg, p.o.)	Tumor Growth Inhibition (%)
100	47[6]

Experimental Protocols

Mps1 Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Mps1 kinase.

- Reagents: Recombinant human Mps1 kinase, suitable peptide substrate (e.g., a peptide containing a known Mps1 phosphorylation site), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT), **TC-Mps1-12** (or other test inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:
 - Prepare a serial dilution of **TC-Mps1-12** in DMSO.

2. In a 96-well plate, add the Mps1 kinase and the peptide substrate to the kinase assay buffer.
3. Add the diluted **TC-Mps1-12** or DMSO (vehicle control) to the wells.
4. Pre-incubate the plate at room temperature for 10-15 minutes.
5. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for Mps1.
6. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
7. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
8. Calculate the percent inhibition for each inhibitor concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability in response to **TC-Mps1-12** treatment.

- Cell Culture: Culture hepatocellular carcinoma cells (e.g., HepG2, Hep3B) in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Procedure:
 1. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 2. Treat the cells with various concentrations of **TC-Mps1-12** (or DMSO as a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
 3. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.^{[7][8]}
 4. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.^[9]

5. Measure the absorbance at 570 nm using a microplate reader.
6. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining for Chromosomal Analysis

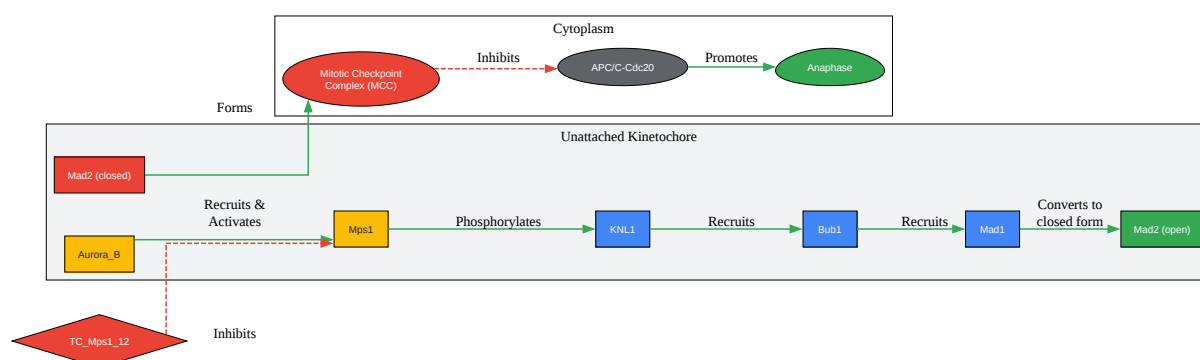
This protocol describes the visualization of mitotic spindles and chromosomes in cells treated with **TC-Mps1-12**.

- Cell Culture and Treatment: Grow HepG2 or Hep3B cells on glass coverslips and treat with **TC-Mps1-12** (e.g., 1 μ M) for 24-48 hours.
- Fixation and Permeabilization:
 1. Wash the cells with PBS.
 2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 3. Wash twice with PBS.
 4. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Staining:
 1. Wash three times with PBS.
 2. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
 3. Incubate with primary antibodies against α -tubulin (for spindle visualization) and γ -tubulin (for centrosome visualization) diluted in 1% BSA in PBST for 1-2 hours at room temperature.
 4. Wash three times with PBST.
 5. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) in 1% BSA in PBST for 1 hour at room temperature in the dark.

6. Wash three times with PBST.
 7. Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
- Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Visualizations of Pathways and Workflows

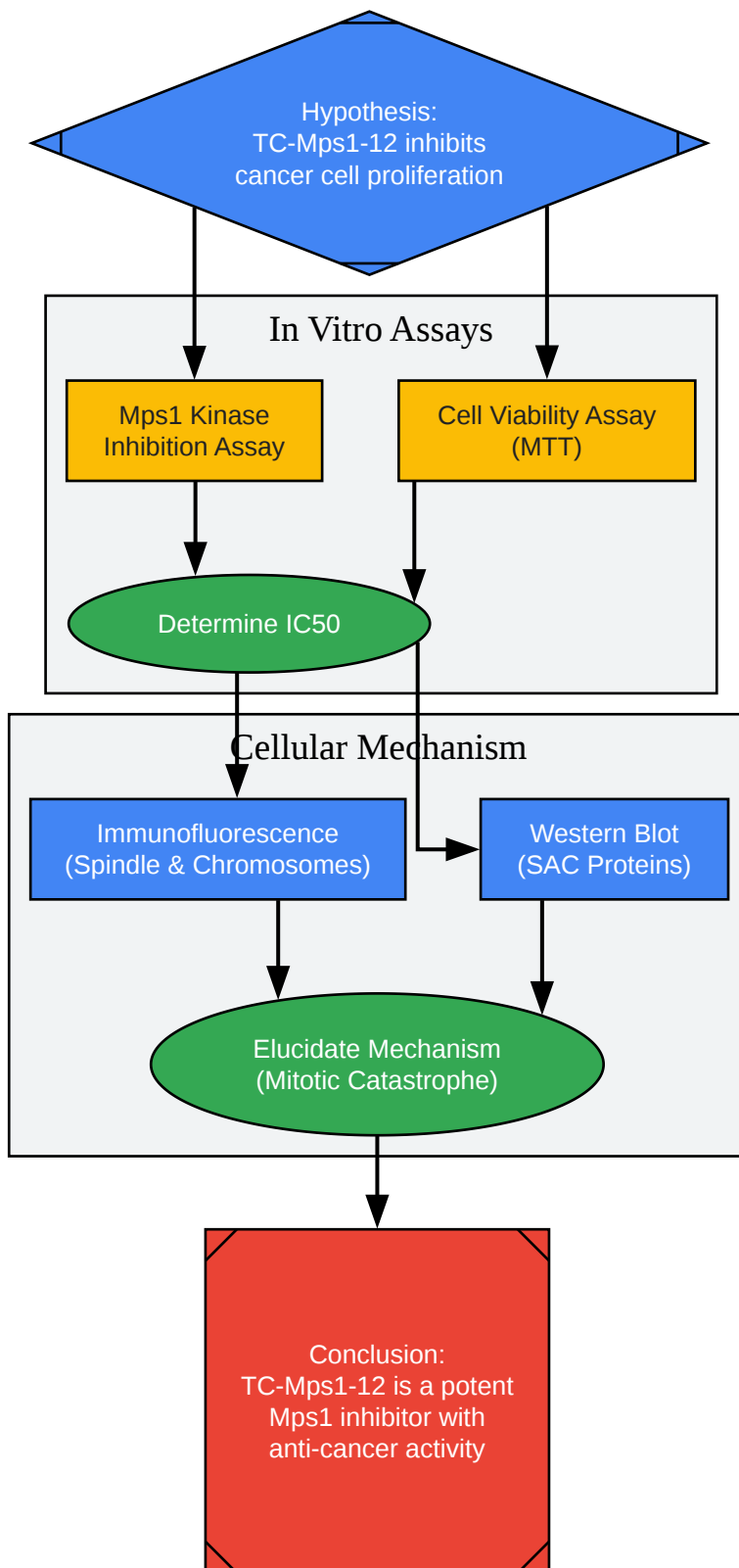
Mps1 Signaling in the Spindle Assembly Checkpoint



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Caption: Mps1 signaling pathway at the unattached kinetochore, leading to the inhibition of anaphase.

Experimental Workflow for Assessing TC-Mps1-12 Activity



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Caption: A logical workflow for the preclinical evaluation of **TC-Mps1-12**'s anti-cancer properties.

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